molecular formula C19H25N3O4S B12277630 N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12277630
M. Wt: 391.5 g/mol
InChI Key: GZHFIZJWVJKKPS-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.

    Coupling Reactions: The piperidine and pyridine intermediates are coupled using reagents like coupling agents or catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For large-scale production, offering better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires specific catalysts or reagents depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Known for its anticancer properties.

    N-(piperidin-4-yl)methanamine: Used in the synthesis of various pharmaceuticals.

    N-(piperidin-4-yl)pyridine: Investigated for its potential therapeutic applications.

Uniqueness

N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C19H25N3O4S/c1-21(19-6-4-5-11-20-19)15-9-12-22(13-10-15)27(23,24)16-7-8-17(25-2)18(14-16)26-3/h4-8,11,14-15H,9-10,12-13H2,1-3H3

InChI Key

GZHFIZJWVJKKPS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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